Cas no 40516-31-2 (4-Chloro-7-(trifluoromethoxy)quinoline)

4-Chloro-7-(trifluoromethoxy)quinoline is a versatile organic compound with significant applications in pharmaceutical research. Its unique structure, featuring a chlorinated and trifluoromethoxy substituent on the quinoline ring, contributes to its potent biological activity. This compound is highly valued for its potential in drug discovery, particularly for its interactions with various biological targets. Its stability and purity make it an ideal choice for research and development efforts in the field of medicinal chemistry.
4-Chloro-7-(trifluoromethoxy)quinoline structure
40516-31-2 structure
Product Name:4-Chloro-7-(trifluoromethoxy)quinoline
CAS No:40516-31-2
MF:C10H5ClF3NO
MW:247.601011991501
MDL:MFCD08063185
CID:326963
PubChem ID:28242268
Update Time:2025-06-20

4-Chloro-7-(trifluoromethoxy)quinoline Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-7-(trifluoromethoxy)quinoline
    • 4-CHLORO-7-TRIFLUORO METHOXYQUINOLINE
    • Quinoline,4-chloro-7-(trifluoromethoxy)-
    • 4-Chloro-7-trifluoromethoxy-quinoline
    • CS-0216296
    • 4-Chloro-7-trifluoromethoxyquinoline
    • AM20051165
    • FT-0639647
    • A825147
    • IMYQYVHUVHLCOX-UHFFFAOYSA-N
    • MFCD08063185
    • DTXSID30651180
    • 40516-31-2
    • SCHEMBL9796693
    • EN300-38967
    • SY352570
    • SB37072
    • DB-049606
    • MDL: MFCD08063185
    • Inchi: 1S/C10H5ClF3NO/c11-8-3-4-15-9-5-6(1-2-7(8)9)16-10(12,13)14/h1-5H
    • InChI Key: IMYQYVHUVHLCOX-UHFFFAOYSA-N
    • SMILES: ClC1C=CN=C2C=C(C=CC2=1)OC(F)(F)F

Computed Properties

  • Exact Mass: 247.00100
  • Monoisotopic Mass: 247.001
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 22.1A^2

Experimental Properties

  • Density: 1.464
  • Boiling Point: 259.4°Cat760mmHg
  • Flash Point: 110.7°C
  • Refractive Index: 1.554
  • PSA: 22.12000
  • LogP: 3.78680

4-Chloro-7-(trifluoromethoxy)quinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Chloro-7-(trifluoromethoxy)quinoline Pricemore >>

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4-Chloro-7-(trifluoromethoxy)quinoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:40516-31-2)4-Chloro-7-(trifluoromethoxy)quinoline
Order Number:A825147
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:10
Price ($):166.0
Email:sales@amadischem.com

Additional information on 4-Chloro-7-(trifluoromethoxy)quinoline

Professional Introduction to 4-Chloro-7-(trifluoromethoxy)quinoline (CAS No. 40516-31-2)

4-Chloro-7-(trifluoromethoxy)quinoline, identified by the Chemical Abstracts Service Number (CAS No.) 40516-31-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The structural features of 4-Chloro-7-(trifluoromethoxy)quinoline, particularly the presence of a chloro substituent at the 4-position and a trifluoromethoxy group at the 7-position, contribute to its unique chemical properties and potential therapeutic applications.

The quinoline scaffold has a long history in medicinal chemistry, with several well-known drugs, such as chloroquine and quinine, being derived from this core structure. The introduction of electron-withdrawing and electron-donating groups at specific positions on the quinoline ring can modulate its biological activity, making it a versatile platform for designing novel therapeutic agents. In particular, the chloro and trifluoromethoxy substituents in 4-Chloro-7-(trifluoromethoxy)quinoline are strategically positioned to enhance its interaction with biological targets, thereby increasing its efficacy.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of action of 4-Chloro-7-(trifluoromethoxy)quinoline with high precision. Studies have shown that this compound exhibits promising activity against various enzymes and receptors involved in cancer progression, inflammation, and infectious diseases. The trifluoromethoxy group, in particular, has been identified as a key moiety that enhances metabolic stability and bioavailability, while the chloro substituent improves binding interactions with target proteins.

In the realm of oncology, 4-Chloro-7-(trifluoromethoxy)quinoline has been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can inhibit the growth of tumor cells by targeting key signaling pathways involved in cell proliferation and survival. For instance, it has been shown to interfere with the activity of tyrosine kinases, which are often overexpressed in cancer cells and contribute to uncontrolled cell division. Additionally, the compound's ability to induce apoptosis in cancer cells makes it an attractive candidate for further development into a novel chemotherapeutic drug.

Beyond oncology, 4-Chloro-7-(trifluoromethoxy)quinoline has also shown promise in treating infectious diseases. Quinoline derivatives have a long-standing history as antimalarial agents, and modifications to the quinoline scaffold have led to the development of more effective drugs against malaria. The structural features of 4-Chloro-7-(trifluoromethoxy)quinoline make it a potential candidate for addressing emerging drug-resistant strains of Plasmodium falciparum, the causative agent of malaria. Furthermore, its activity against other pathogens, such as bacteria and viruses, has been explored in preliminary studies.

The synthesis of 4-Chloro-7-(trifluoromethoxy)quinoline involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include Friedel-Crafts alkylation followed by nucleophilic substitution reactions to introduce the chloro and trifluoromethoxy groups. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, making it more accessible for further research and development.

In conclusion, 4-Chloro-7-(trifluoromethoxy)quinoline (CAS No. 40516-31-2) is a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of substituents enhances its biological activity and makes it a valuable scaffold for designing novel therapeutic agents. Ongoing research continues to uncover new mechanisms of action and applications for this compound, positioning it as a promising candidate for future drug development efforts.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:40516-31-2)4-Chloro-7-(trifluoromethoxy)quinoline
A825147
Purity:99%
Quantity:1g
Price ($):166.0
Email